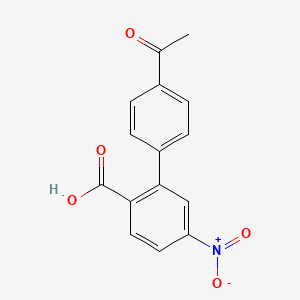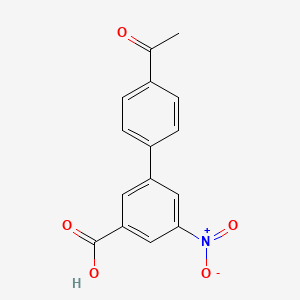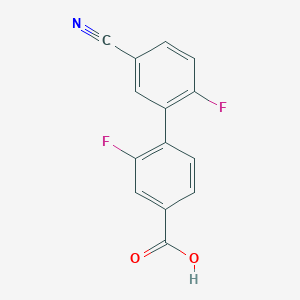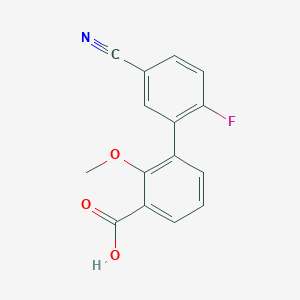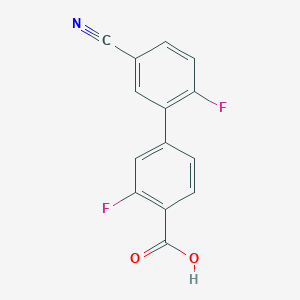
4-(5-Cyano-2-fluorophenyl)-2-fluorobenzoic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(5-Cyano-2-fluorophenyl)-2-fluorobenzoic acid (4-FCFBA) is a fluorinated organic compound that is widely used in scientific research for its unique properties. It is a versatile reagent that can be used to synthesize a variety of other compounds, as well as to study various biochemical and physiological effects. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions for 4-FCFBA research.
Applications De Recherche Scientifique
4-(5-Cyano-2-fluorophenyl)-2-fluorobenzoic acid, 95% has a wide range of applications in scientific research. It has been used to synthesize a variety of compounds, including pharmaceuticals, dyes, and fragrances. It has also been used to study the structure and function of proteins and enzymes, as well as to study the effects of drugs and other compounds on cells. In addition, 4-(5-Cyano-2-fluorophenyl)-2-fluorobenzoic acid, 95% has been used to study the effects of radiation on cells, as well as to study the effects of various environmental factors on cells.
Mécanisme D'action
The exact mechanism of action of 4-(5-Cyano-2-fluorophenyl)-2-fluorobenzoic acid, 95% is not yet fully understood. However, it is known to interact with proteins and enzymes in a variety of ways. For example, 4-(5-Cyano-2-fluorophenyl)-2-fluorobenzoic acid, 95% has been shown to inhibit the activity of certain enzymes, such as proteases, and to interact with certain proteins, such as receptor proteins. In addition, 4-(5-Cyano-2-fluorophenyl)-2-fluorobenzoic acid, 95% has also been shown to interact with DNA and to affect the expression of certain genes.
Biochemical and Physiological Effects
4-(5-Cyano-2-fluorophenyl)-2-fluorobenzoic acid, 95% has been shown to have a variety of biochemical and physiological effects. For example, it has been shown to inhibit the activity of certain enzymes, such as proteases, and to interact with certain proteins, such as receptor proteins. In addition, 4-(5-Cyano-2-fluorophenyl)-2-fluorobenzoic acid, 95% has also been shown to affect the expression of certain genes and to modulate the activity of certain hormones. Moreover, 4-(5-Cyano-2-fluorophenyl)-2-fluorobenzoic acid, 95% has also been shown to have anti-inflammatory and anti-cancer effects in certain animal models.
Avantages Et Limitations Des Expériences En Laboratoire
4-(5-Cyano-2-fluorophenyl)-2-fluorobenzoic acid, 95% is a versatile reagent that can be used in a variety of laboratory experiments. It is relatively inexpensive and easy to obtain, and can be easily scaled up for larger quantities. However, it is also important to note that 4-(5-Cyano-2-fluorophenyl)-2-fluorobenzoic acid, 95% is a potentially hazardous compound and should be handled with caution. In addition, 4-(5-Cyano-2-fluorophenyl)-2-fluorobenzoic acid, 95% is not soluble in water, so it must be dissolved in an organic solvent before use.
Orientations Futures
Given its wide range of applications in scientific research, there are a number of potential future directions for 4-(5-Cyano-2-fluorophenyl)-2-fluorobenzoic acid, 95% research. For example, further research could be conducted to explore the molecular mechanisms of action of 4-(5-Cyano-2-fluorophenyl)-2-fluorobenzoic acid, 95% and to identify new potential applications for this compound. In addition, further research could be conducted to study the effects of 4-(5-Cyano-2-fluorophenyl)-2-fluorobenzoic acid, 95% on different cell types and to identify new potential therapeutic uses for this compound. Finally, further research could also be conducted to explore the potential toxic effects of 4-(5-Cyano-2-fluorophenyl)-2-fluorobenzoic acid, 95% and to identify new ways to reduce or eliminate these effects.
Méthodes De Synthèse
4-(5-Cyano-2-fluorophenyl)-2-fluorobenzoic acid, 95% is usually synthesized through a two-step method. The first step involves the reaction of 5-cyanophenol with chloroacetic acid in the presence of sodium hydroxide and acetic acid. This reaction yields 5-cyano-2-chlorophenol, which is then reacted with 2-fluorobenzoyl chloride in the presence of sodium hydroxide to produce 4-(5-Cyano-2-fluorophenyl)-2-fluorobenzoic acid, 95%. This synthesis method is simple, cost-effective, and can be easily scaled up for larger quantities.
Propriétés
IUPAC Name |
4-(5-cyano-2-fluorophenyl)-2-fluorobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7F2NO2/c15-12-4-1-8(7-17)5-11(12)9-2-3-10(14(18)19)13(16)6-9/h1-6H,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBURKGODIFGRNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)C2=CC(=C(C=C2)C(=O)O)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10689805 |
Source


|
| Record name | 5'-Cyano-2',3-difluoro[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10689805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261965-49-4 |
Source


|
| Record name | 5'-Cyano-2',3-difluoro[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10689805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

